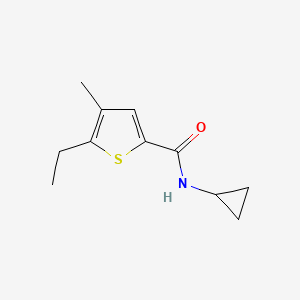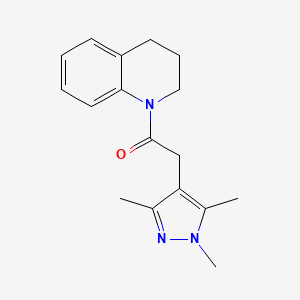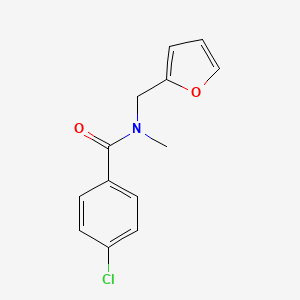![molecular formula C13H18FNO B7475036 N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide (also known as fentanyl) is a synthetic opioid analgesic drug that is used for pain management. It was first synthesized in 1960 by Paul Janssen, a Belgian chemist. Fentanyl is a potent drug that is about 50-100 times more potent than morphine and is used for the treatment of severe pain, such as cancer pain, postoperative pain, and chronic pain.
Mécanisme D'action
Fentanyl works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. This binding results in the inhibition of the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals. This inhibition leads to a reduction in the perception of pain.
Biochemical and Physiological Effects:
Fentanyl has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. The analgesic effect of fentanyl is due to its binding to the mu-opioid receptors in the brain and spinal cord. The sedative effect of fentanyl is due to its ability to depress the central nervous system. The respiratory depression effect of fentanyl is due to its ability to decrease the sensitivity of the respiratory center in the brainstem. The euphoric effect of fentanyl is due to its ability to activate the reward center in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Fentanyl has several advantages and limitations for lab experiments. One advantage is its potency, which allows for the use of smaller doses in experiments. Another advantage is its rapid onset of action, which allows for the measurement of its effects in a short period of time. However, one limitation is its potential for abuse, which requires strict control and regulation of its use in experiments.
Orientations Futures
There are several future directions for the study of fentanyl. One direction is the development of new analogs that have improved analgesic properties and fewer side effects. Another direction is the study of the long-term effects of fentanyl use on the brain and other organs. Additionally, the use of fentanyl in combination with other drugs for pain management and anesthesia is an area of ongoing research.
Méthodes De Synthèse
The synthesis of fentanyl involves the reaction of N-phenethyl-4-piperidone with aniline, followed by the reduction of the resulting imine with sodium borohydride. The final product is then purified by recrystallization. The chemical structure of fentanyl is shown below:
Applications De Recherche Scientifique
Fentanyl has been extensively studied for its analgesic properties and its potential use in the treatment of pain. It has also been studied for its potential use in anesthesia and sedation. Fentanyl is commonly used in clinical settings, such as hospitals and clinics, for the treatment of acute and chronic pain. It is also used in veterinary medicine for the treatment of pain in animals.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-13(2,3)12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMDJTWUBCHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N(C)CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)




![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)
![N-[[4-(azetidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7475016.png)






